Product packaging for Darobactin(Cat. No.:CAS No. 2409072-20-2)

Darobactin

Cat. No.: B12373904
CAS No.: 2409072-20-2
M. Wt: 966.0 g/mol
InChI Key: HRMCRRLPTVSYHJ-KUDSBEMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Darobactin is a ribosomally synthesized and post-translationally modified peptide (RiPP) that functions as a potent, broad-spectrum antibiotic against Gram-negative pathogens . Its unique structure features a fused bicyclic ring system formed by an ether crosslink between Trp1 and Trp3, and a carbon-carbon crosslink between Trp3 and Lys5 of its heptapeptide core (W-N-W-S-K-S-F) . This strained conformation allows this compound to adopt a β-strand mimic that selectively binds to the lateral gate of the essential outer membrane protein BamA (β-barrel assembly machinery) . By inhibiting BamA's function, which is critical for the folding and insertion of other outer membrane proteins, this compound compromises membrane integrity and leads to bacterial cell death . As a research tool, this compound is critical for studying novel antibiotic mechanisms and combating multidrug-resistant Gram-negative pathogens identified by the WHO as critical threats, such as Escherichia coli , Klebsiella pneumoniae , Pseudomonas aeruginosa , and Acinetobacter baumannii . Its highly selective action against Gram-negative bacteria and its novel, clinically unexploited target make it a vital compound for investigating resistance-breaking strategies and for structure-activity relationship (SAR) studies . Research derivatives, such as this compound 9 and this compound 22, have shown improved potency and pharmacokinetic properties, highlighting the potential of this compound class for further development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H55N11O12 B12373904 Darobactin CAS No. 2409072-20-2

Properties

CAS No.

2409072-20-2

Molecular Formula

C47H55N11O12

Molecular Weight

966.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1

InChI Key

HRMCRRLPTVSYHJ-KUDSBEMESA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

Origin of Product

United States

Discovery and Biological Origin of Darobactin

Isolation from Symbiotic Bacteria (e.g., Photorhabdus species)

Darobactin was initially isolated from bacteria belonging to the genus Photorhabdus. wikipedia.orgnih.govmdpi.comhelmholtz-hzi.de These bacteria live in a symbiotic relationship with entomopathogenic nematodes, which are microscopic worms that infect and kill insect larvae. wikipedia.orghelmholtz-hzi.de The Photorhabdus bacteria are released into the insect host's bloodstream by the nematode, where they proliferate and produce a cocktail of toxins and antimicrobial compounds that help to overcome the insect's immune system and provide nutrients for the nematode. wikipedia.orghelmholtz-hzi.de

Specifically, this compound A was isolated from the bacterial nematode symbiont Photorhabdus khanii HGB1456. mdpi.comhelmholtz-hzi.dersc.org Researchers screened extracts from various Photorhabdus and Xenorhabdus strains, other bacterial symbionts of insect-pathogenic nematodes, for activity against Escherichia coli. nih.govdzif.de This screening process led to the identification and isolation of the peptide later named this compound. dzif.de While the native production of this compound in Photorhabdus khanii HGB1456 is relatively low under laboratory conditions, this strain was initially used for its isolation. nih.govhelmholtz-hzi.dersc.org Subsequent searches in bacterial genome databases using the this compound precursor peptide sequence have identified homologous biosynthetic gene clusters in other Photorhabdus species, as well as in genera like Yersinia, Vibrio, and Pseudoalteromonas, all of which are γ-proteobacteria and are associated with animals. nih.govrsc.orgasm.org

Identification as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Class

This compound has been identified as a member of the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) class of natural products. nih.govrsc.orgasm.orgnih.govchinesechemsoc.orgnih.govbiorxiv.orgacs.org RiPPs are a diverse group of peptides that are synthesized on ribosomes as precursor peptides containing a leader sequence and a core peptide, which is subsequently modified by dedicated enzymes. biorxiv.org

The biosynthesis of this compound is encoded by a small biosynthetic gene cluster (BGC). rsc.orgasm.org This BGC includes a gene for the precursor peptide, designated DarA, and genes for modifying enzymes, notably a radical S-adenosylmethionine (rSAM) enzyme called DarE. asm.orgbiorxiv.orgacs.org DarA contains a heptapeptide (B1575542) core region that undergoes significant post-translational modifications. biorxiv.org The DarE enzyme catalyzes the formation of unusual and critical crosslinks within the core peptide, leading to the mature, active form of this compound. biorxiv.orgacs.org These modifications, specifically an ether (C-O-C) crosslink and a carbon-carbon (C-C) crosslink, result in a rigid, bicyclic structure. rsc.orgchinesechemsoc.orgbiorxiv.orgacs.orgresearchgate.net The cyclizations are crucial for the bioactivity of this compound, as the linear precursor peptide does not exhibit the same binding affinity to its target. rsc.orgresearchgate.net

Initial Characterization and Novelty Assessment

Initial characterization of this compound revealed its potent and selective activity against Gram-negative bacteria. wikipedia.orgnih.govhelmholtz-hzi.dersc.orgdzif.deresearchgate.netmdpi.comnews-medical.netnih.gov This selectivity is particularly significant because the outer membrane of Gram-negative bacteria presents a formidable barrier to many existing antibiotics, making infections caused by these pathogens challenging to treat. helmholtz-hzi.dedzif.demdpi.com Key Gram-negative pathogens against which this compound has shown activity include Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. wikipedia.orghelmholtz-hzi.dersc.orgdzif.demdpi.comnews-medical.netnih.govdrugdiscoverynews.comhelmholtz-hips.deacs.org

The novelty of this compound was immediately apparent in its unique chemical structure, characterized by the fused bicyclic system formed by the post-translational modifications. nih.govchinesechemsoc.orgnih.govbiorxiv.orgacs.orgchemistryviews.org Furthermore, this compound targets a previously unexploited site of action in Gram-negative bacteria: the β-barrel assembly machinery component A (BamA). wikipedia.orgnih.govhelmholtz-hzi.dersc.orgdzif.deasm.orgnih.govacs.orgresearchgate.netmdpi.comnih.gov BamA is an essential protein located in the outer membrane of Gram-negative bacteria, responsible for the proper folding and insertion of other outer membrane proteins. wikipedia.orgnih.govhelmholtz-hzi.dersc.orgnih.govacs.orgresearchgate.netmdpi.comnih.gov this compound inhibits BamA by mimicking a β-strand and binding to its lateral gate, thereby disrupting the assembly of the outer membrane and leading to bacterial cell death. rsc.orgacs.orgresearchgate.netmdpi.comacs.orgnih.gov This novel mechanism of action is distinct from that of currently available antibiotics, which is crucial for overcoming existing resistance mechanisms. helmholtz-hzi.dedzif.deresearchgate.net Initial studies also indicated that this compound exhibited low cytotoxicity against human cell lines and spared beneficial gut bacteria, including Gram-negative species. helmholtz-hzi.dersc.orgdzif.de

While the outline did not explicitly request data tables, based on the search results, a simple table summarizing the source organism and key characteristics can be presented.

FeatureDetailSource Organism(s)
Compound ClassRibosomally Synthesized and Post-translationated Peptide (RiPP)Photorhabdus species (e.g., P. khanii) nih.govhelmholtz-hzi.dersc.org
StructureBicyclic heptapeptide with ether and C-C crosslinksN/A (Chemical Structure) rsc.orgchinesechemsoc.orgbiorxiv.orgacs.orgresearchgate.net
Target in BacteriaBamA (β-barrel assembly machinery component A) in Gram-negative bacteriaN/A (Mechanism of Action) wikipedia.orgnih.govhelmholtz-hzi.dersc.orgdzif.deasm.orgnih.govacs.orgresearchgate.netmdpi.comnih.govacs.orgnih.gov
Initial ActivitySelective against Gram-negative bacteriaN/A (Biological Activity) wikipedia.orgnih.govhelmholtz-hzi.dersc.orgdzif.deresearchgate.netmdpi.comnews-medical.netnih.gov

Molecular and Structural Framework of Darobactin

General Classification as a Bicyclic Heptapeptide (B1575542)

Darobactin is classified as a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic. acs.orgnih.govacs.orgnih.gov It is specifically a bicyclic heptapeptide, meaning it is composed of seven amino acids linked together in a chain that is subsequently cyclized in two places to form a structure with two fused rings. rsc.orgbiorxiv.orgacs.orgnih.gov This macrocyclic structure is a defining feature of this compound and contributes significantly to its stability and biological activity. explorationpub.com this compound A, for instance, has the linear amino acid sequence W1-N2-W3-S4-K5-S6-F7 before undergoing post-translational modifications. acs.orgrsc.orglib4ri.ch

Structural Features Critical for Biological Activity (e.g., fused ring systems, specific cross-links)

The critical structural features of this compound lie in its fused bicyclic system, formed by specific cross-links introduced during biosynthesis by the enzyme DarE, a radical S-adenosyl-L-methionine (rSAM) enzyme. acs.orgnih.govacs.orgnih.govacs.org These cross-links create a rigid scaffold essential for binding to its target, BamA. rsc.orgexplorationpub.com

Two key cross-links are characteristic of this compound A:

An alkyl-aryl ether linkage (C-O-C) formed between the C7 of the indole (B1671886) group of Tryptophan at position 1 (W1) and the Cβ of Tryptophan at position 3 (W3). acs.orgnih.govacs.orgnih.govacs.org

A carbon-carbon (C-C) cross-link formed between the C6 of the indole group of Tryptophan at position 3 (W3) and the Cβ of Lysine at position 5 (K5). acs.orgnih.govacs.orgnih.govacs.orgexplorationpub.com

These cross-links result in a biscyclophane structure in this compound A, which forms a rigid β-strand mimic. rsc.orgexplorationpub.com This rigid structure is vital for its high-affinity binding to the lateral gate of BamA. rsc.orgexplorationpub.comnature.com The cyclizations are so crucial that the linear peptide sequence does not bind to BamA. rsc.org

Research has explored modifications to the amino acid sequence and cross-linking patterns to generate this compound analogs with varied activities. acs.orgnih.govacs.orgnih.govrsc.orgacs.orgdzif.deresearchgate.netnih.govacs.org For example, this compound B differs from this compound A by serine replacements at position 4 by threonine and at position 6 by arginine. researchgate.net Studies involving engineered variants, such as this compound W3Y (with a non-Trp at position 3) and this compound K5F (with a fused diether ring pattern), have helped elucidate the structural requirements for high-affinity BamA engagement, even though these specific variants lacked antibiotic activity. nih.govacs.orgnih.gov Computational studies suggest that the stability of aromatic Cβ radicals influences the formation of ether versus C-C cross-links. nih.govacs.orgnih.gov

Here is a summary of some this compound variants and their sequence differences from this compound A:

This compound VariantAmino Acid SequenceDifferences from this compound A (WNWSKSF)
This compound AWNWSKSF-
This compound BWNWTKRFS4->T, S6->R
This compound B9WNWTKRWS4->T, S6->R, F7->W
This compound W3YWNWYKSFW3->Y
This compound K5FWNWSFSFK5->F

Conformational Dynamics and Stability in Solution and Bound States

The conformational behavior of this compound is critical for its interaction with BamA. This compound's bicyclic structure rigidifies its peptide backbone, making it a suitable molecule for binding to the open gate conformation of BamA. nature.com This rigidity allows this compound to mimic the β-signal sequences found in BamA substrates. nature.com

Studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM) have provided insights into this compound's conformation in different states. lib4ri.chnature.comrcsb.orgrcsb.orgresearchgate.netdesy.de Solution NMR studies have shown that this compound stabilizes BamA in a single conformation, whereas BamA typically oscillates between two states. nature.com Cryo-EM and X-ray crystallography of the BamA-Darobactin complex reveal that this compound binds to a specific site in the "gate region" of BamA. lib4ri.chnature.comrcsb.orgrcsb.orgdesy.de

Molecular dynamics simulations and native mass spectrometry studies indicate that this compound is a "ready-to-bind" molecule due to its structure, fitting perfectly into the unique environment of the BamA gate region, which comprises lipidic, peptidic, and aqueous components. lib4ri.chnature.com In the bound state, a significant portion of this compound's surface interacts with BamA, while other portions interact with lipids and the aqueous solution. lib4ri.ch The interaction between this compound and BamA is largely mediated by backbone hydrogen bonds, contributing to the robustness of the interaction against potential resistance mutations. lib4ri.chnature.comacs.orgrcsb.org

Here is a summary of structural studies on this compound-bound BAM complex:

PDB IDMethodResolution (Å)Organism(s)DepositedReleased
8ADIELECTRON MICROSCOPY3.40Escherichia coli, Escherichia coli K-12, synthetic construct2022-07-082023-01-11
7NRIELECTRON MICROSCOPYNot specifiedEscherichia coli K-12, synthetic construct2021-03-032021-04-21
7NREX-RAY DIFFRACTION2.3Escherichia coli K-12, synthetic construct2021-03-032021-04-21

Note: Resolution for 7NRI was not explicitly stated in the provided snippets, but it is a cryo-EM structure of the BAM complex.

The stability of this compound's core structure and its ability to maintain a conformation that effectively mimics a β-strand are fundamental to its mechanism of inhibiting BamA and its potential as an antibiotic candidate.

Mechanism of Antimicrobial Action

Identification of the Primary Bacterial Target: The β-barrel Assembly Machinery (BAM) Complex

The primary bacterial target of darobactin has been identified as the β-barrel Assembly Machinery (BAM) complex. lib4ri.chmdpi.comnih.govasm.orgrsc.orgrepec.orgresearchgate.netacs.orgrsc.orgmdpi.comresearchgate.netnih.govnih.govinvivochem.cn The BAM complex is an essential multiprotein machine located in the outer membrane of Gram-negative bacteria, responsible for the folding and insertion of outer membrane proteins (OMPs). lib4ri.chnih.govrepec.orgacs.orgresearchgate.netnih.govrcsb.org Disrupting the function of this complex compromises the integrity of the outer membrane, leading to bacterial cell death. nih.govbiorxiv.orgwikipedia.org

Specific Binding to the Outer Membrane Protein BamA

Within the BAM complex, this compound specifically binds to BamA, the central and essential β-barrel protein subunit. lib4ri.chmdpi.comnih.govasm.orgrsc.orgrepec.orgresearchgate.netacs.orgrsc.orgmdpi.comresearchgate.netnih.govnih.govinvivochem.cn BamA is a 16-stranded β-barrel protein that facilitates the insertion and folding of substrate OMPs into the outer membrane. researchgate.netacs.org The interaction between this compound and BamA is crucial for its inhibitory activity. asm.org

Inhibition Site: The Lateral Gate of BamA

This compound binds to the lateral gate of BamA. asm.orgrsc.orgresearchgate.netacs.orginvivochem.cn The lateral gate is a dynamic region of the BamA β-barrel, formed by strands β1 and β16, which opens to allow the insertion of nascent OMP β-strands during the folding process. lib4ri.chacs.org this compound specifically targets the open conformation of this lateral gate. lib4ri.chrsc.orgrepec.orgacs.orgresearchgate.net This binding at the lateral gate is a key aspect of this compound's mode of action, preventing the proper function of BamA. acs.org

Mimicry of Native Substrate β-Strand Conformation

A significant feature of this compound's mechanism is its ability to mimic the β-strand conformation of native BamA substrates. lib4ri.chnih.govasm.orgrsc.orgrepec.orgresearchgate.netacs.orgrsc.orgmdpi.comresearchgate.netinvivochem.cn this compound is a bicyclic heptapeptide (B1575542) with unique cyclizations that pre-organize it into a rigid β-strand structure. lib4ri.chnih.govrepec.orgresearchgate.net This structural mimicry allows this compound to bind to the lateral gate of BamA, effectively competing with the recognition signal of native OMP substrates. lib4ri.chmdpi.comnih.govrsc.orgrepec.org The binding involves the formation of backbone hydrogen bonds with the β1-strand of BamA. lib4ri.chmdpi.com

Displacement of Essential Lipid Molecules at the Binding Site

Upon binding to the lateral gate of BamA, this compound displaces essential lipid molecules from this site. lib4ri.chnih.govasm.orgresearchgate.netacs.org This displacement allows this compound to utilize the membrane environment as an extended binding pocket, contributing to its stable interaction with BamA. lib4ri.chnih.govrepec.orgresearchgate.net The binding pocket of this compound is noted for its unique physico-chemical nature, involving lipidic, peptidic, and aqueous components. lib4ri.ch

Disruption of Outer Membrane Biogenesis and Protein Insertion

By binding to the lateral gate of BamA and mimicking native substrates, this compound disrupts the process of outer membrane biogenesis and protein insertion. lib4ri.chasm.orgrsc.orgresearchgate.netacs.orgrsc.orgmdpi.comresearchgate.netnih.govinvivochem.cn this compound blocks the β-signal binding site on BamA, thereby preventing cognate substrates from binding and being inserted into the outer membrane. rsc.org This inhibition of OMP folding and insertion compromises the integrity of the outer membrane, leading to cell death. nih.govbiorxiv.orgwikipedia.org

Selective Activity Against Gram-Negative Pathogens

This compound exhibits selective activity against Gram-negative pathogens. lib4ri.chmdpi.comnih.govrsc.orgrsc.orgbiorxiv.orgacs.orgresearchgate.net This selectivity is directly linked to its target, the BAM complex, which is essential for the outer membrane biogenesis in Gram-negative bacteria but is not present in Gram-positive bacteria. nih.govwikipedia.org Studies have shown that this compound has good antibacterial activity against a range of Gram-negative bacteria, including important drug-resistant pathogens like E. coli, K. pneumoniae, and A. baumannii. asm.orgrsc.orgrsc.orgnih.gov Conversely, it shows little to no activity against Gram-positive bacteria and is largely inactive against certain Gram-negative commensals, such as Bacteroides, which have variations in their BamA structure. asm.orgrsc.orgnih.govresearchgate.netbiorxiv.org

Biosynthesis and Genetic Engineering of Darobactin

Elucidation of the Darobactin Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is governed by a relatively small biosynthetic gene cluster (BGC), typically around 6.5 kb in size. asm.orgresearchgate.net This cluster was initially identified in Photorhabdus khanii and has since been found in other Gammaproteobacteria genera, including Vibrio, Pseudoalteromonas, and Yersinia. asm.org The core this compound BGC in P. khanii HGB1456 comprises five genes: darA, darB, darC, darD, and darE, along with a homolog of the global translation inhibitor relE. nih.govrsc.org However, studies involving independent gene deletions have revealed that only darA and darE are ultimately required for this compound formation, identifying them as the minimal BGC. researchgate.netnih.govacs.org The genes darBCD encode for a tripartite efflux pump system (permease DarB, membrane fusion protein DarC, and ATP-binding protein DarD) that is involved in this compound export from the bacterial cell, but is not essential for the core biosynthetic modifications. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net

Roles of Key Biosynthetic Enzymes (e.g., DarE, rSAM enzyme)

The central enzymatic player in this compound biosynthesis is DarE, a radical S-adenosylmethionine (rSAM) enzyme. explorationpub.comresearchgate.netbiorxiv.orgnih.govasm.orgchinesechemsoc.orgnih.gov DarE is responsible for catalyzing the formation of the characteristic bicyclic scaffold of this compound A. asm.orgacs.org This involves two distinct intramolecular cyclization reactions: an ether crosslink between Trp1-C7 and Trp3-Cβ, and a carbon-carbon (C-C) crosslink between Trp3-C6 and Lys5-Cβ. explorationpub.combiorxiv.orgnih.govnih.gov

Remarkably, DarE utilizes an exogenous source of oxygen for the de novo synthesis of the ether crosslink, a feature previously considered unprecedented in rSAM enzymology which were thought to function only under strictly anaerobic conditions. explorationpub.comduke.edu DarE's ability to form both ether and C-C crosslinks raises questions about the mechanisms governing its regio- and chemo-selectivity. explorationpub.com Studies have shown that the catalytic specificity of DarE is influenced by its substrates, allowing for the formation of different crosslinks depending on the amino acid residues involved. chinesechemsoc.org Computational analyses suggest that the formation of ether crosslinks between aromatic amino acids correlates with more stable and longer-lived Cβ radicals. biorxiv.orgbiorxiv.orgacs.orgresearchgate.net

Precursor Peptide Processing and Post-Translational Modification Events

This compound, as a RiPP, is biosynthesized from a gene-encoded precursor peptide, DarA. explorationpub.combiorxiv.orgnih.govbiorxiv.orgnih.govrsc.org The DarA precursor peptide consists of an N-terminal leader region, a core region that undergoes modification, and occasionally a C-terminal follower sequence. nih.gov The leader region is crucial for recognition by the biosynthetic machinery, including DarE. nih.gov

The maturation of the DarA precursor peptide involves several post-translational modification (PTM) events. The most significant are the two cyclization reactions catalyzed by DarE, leading to the formation of the ether and C-C crosslinks that define the this compound bicyclic structure. nih.govrsc.org Following these cyclization events, the leader and any follower peptides are cleaved from the modified precursor to yield the mature this compound molecule. explorationpub.comnih.govrsc.org This proteolytic maturation is thought to be carried out by proteases, potentially encoded outside the this compound BGC, or possibly through a self-cleavage mechanism of the propeptide itself. explorationpub.comnih.govrsc.orgchinesechemsoc.org Experimental evidence also supports the involvement of a β-oxotryptophan modification as a proposed intermediate during ether crosslink formation. biorxiv.orgnih.govbiorxiv.orgresearchgate.net

Heterologous Expression Systems for Enhanced Production and Engineering

Native producers of this compound, such as Photorhabdus khanii, often exhibit limited production of the compound under laboratory conditions. researchgate.netnih.govacs.org To overcome this limitation and facilitate further research and development, significant efforts have focused on establishing efficient heterologous expression systems for this compound. researchgate.netbiorxiv.orgnih.govasm.orgnih.govrsc.orgbiorxiv.orgacs.org

Escherichia coli has emerged as a favored host for the heterologous production of this compound. asm.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netacs.org By designing and expressing a synthetically engineered this compound BGC in E. coli, researchers have achieved notable improvements in this compound A production titers. nih.govacs.orgrsc.org Other Gram-negative bacteria like Vibrio natriegens have also been explored as potential heterologous hosts. researchgate.net

Optimization Strategies for Recombinant this compound Production

Optimization of heterologous expression systems is crucial for achieving high yields of recombinant this compound. Strategies have included the use of low-copy plasmids to maintain genetic stability of the recombinant BGC. nih.gov The choice of promoter also plays a significant role; for instance, T7 promoter-based expression vectors have been reported to yield high titers of this compound in E. coli. researchgate.netresearchgate.net However, chemically inducible systems like those using IPTG can sometimes lead to leaky expression and potential issues with genetic stability. biorxiv.orgresearchgate.net Alternative strategies, such as employing thermo-switchable promoters or combining elements from different genetic switches, are being investigated to achieve tightly controlled and sufficient production levels. biorxiv.orgbiorxiv.org

Initial heterologous expression efforts in E. coli using a synthetically engineered BGC from P. khanii resulted in an average this compound A production titer of 13.4 mg L-1. nih.govacs.orgrsc.org Further optimization efforts have aimed to increase these yields and reduce fermentation times. researchgate.net

Biosynthetic Pathway Engineering for Analog Generation

The biosynthetic pathway of this compound offers a versatile platform for generating novel this compound analogs with potentially improved properties, such as enhanced antibacterial activity or altered pharmacokinetic profiles. researchgate.netbiorxiv.orgnih.govasm.orgbiorxiv.orgnih.govwikipedia.org This is achieved through biosynthetic pathway engineering, primarily by modifying the darA gene encoding the precursor peptide or manipulating the modifying enzyme DarE. researchgate.netbiorxiv.orgnih.govasm.orgnih.govbiorxiv.orgnih.gov

Rational design of darA variants, where the core sequence of the precursor peptide is altered, has successfully led to the production of both previously hypothetical natural darobactins and novel 'non-natural' derivatives. asm.orgnih.govacs.org This approach has demonstrated the plasticity of the heterologous production system and its potential for generating a diverse range of this compound derivatives. asm.orgnih.gov

Design of this compound Precursor Peptide Variants

Designing variants of the DarA precursor peptide is a key strategy in generating this compound analogs. This involves making specific amino acid substitutions within the heptapeptide (B1575542) core sequence that undergoes post-translational modification by DarE. nih.govasm.orgnih.gov

For example, in silico design of darA variants has led to the creation of non-natural this compound A derivatives with amino acid changes at various positions within the core sequence (e.g., incorporation of L-glutamine or L-threonine at position 2, L-cysteine at positions 2, 4, or 6, and L-alanine at positions 2 and 4-7). nih.gov Heterologous expression of these engineered BGCs containing the modified darA genes has successfully yielded the corresponding this compound derivatives. asm.orgnih.gov

Studies have shown that DarE exhibits enzymatic tolerance towards a panel of DarA variants, capable of installing ether and C-C crosslinks independently and at different locations on the modified precursor peptides. researchgate.netbiorxiv.orgnih.govbiorxiv.orgacs.orgresearchgate.net This enzymatic flexibility allows for the generation of a wide array of this compound variants with fused bicyclic structures, including those with non-tryptophan residues at modified positions or altered crosslink patterns. biorxiv.orgbiorxiv.orgacs.orgresearchgate.net The ability to design and produce such variants is crucial for exploring the structure-activity relationships of darobactins and developing improved antibiotic candidates. asm.orgacs.orgdzif.deresearchgate.net

Here is a table summarizing some reported this compound variants generated through precursor peptide engineering and their observed production levels or characteristics in heterologous expression systems:

This compound VariantCore Sequence Modification(s) (compared to this compound A)Heterologous Expression HostProduction Level/NotesSource(s)
This compound AWNWSKSFE. coliAverage titer of 13.4 mg L-1 achieved with engineered BGC. nih.govacs.orgrsc.org nih.govacs.orgrsc.org
This compound BWNWTKRF (differs at positions 4, 6, 7)E. coliProduction yield in the same range as this compound A; isolated in mg scale. asm.org asm.org
This compound CK5R exchangeE. coliDetected only in traces; lowest intensity observed. asm.org asm.org
This compound DK5R exchangeE. coliDetected only in traces; ~1 mg isolated from ~100 L fermentation. asm.org asm.org
This compound E(specific modification not detailed in snippets)E. coliShowed intensities <10% compared to this compound A peak; ~1 mg isolated. asm.org asm.org
This compound F(specific modification not detailed in snippets)E. coliProduction yield in the same range as this compound B. asm.org asm.org
This compound 9(specific modification not detailed in snippets)E. coliMore potent than this compound A against certain pathogens. nih.govacs.orgrsc.org nih.govacs.orgrsc.org
This compound W3YW3Y (Trp3 to Tyr)(presumably E. coli)Fused bicyclic structure characterized; lacked antibiotic activity. biorxiv.orgbiorxiv.orgacs.orgresearchgate.net biorxiv.orgbiorxiv.orgacs.orgresearchgate.net
This compound K5FK5F (Lys5 to Phe)(presumably E. coli)Displays a fused diether ring pattern. biorxiv.orgbiorxiv.orgacs.orgresearchgate.net biorxiv.orgbiorxiv.orgacs.orgresearchgate.net
This compound A F7FF7F (Phe7 to 4-FluoroPhe)E. coliProduced using amber stop codon suppression; activity comparable to this compound A. acs.org acs.org

Mutasynthetic Derivatization Approaches

Mutasynthetic derivatization is a powerful approach used to generate a library of this compound analogs by combining genetic manipulation of the biosynthetic pathway with the provision of alternative precursor molecules. This strategy involves modifying the biosynthetic machinery, often the precursor peptide gene (darA), and then expressing this modified system in a host organism, frequently E. coli, which can be supplied with modified or non-canonical amino acids. asm.orgresearchgate.net

In silico identification of putative this compound analogs with differing core sequences (e.g., DarB-F) has been a starting point for mutasynthetic efforts. asm.orgnih.gov While the production of some of these analogs was not observed in their putative native producer strains, mutasynthetic derivatization using heterologous expression systems has enabled their generation, isolation, and characterization. asm.org

This approach has proven effective in expanding the chemical diversity of the this compound family. By manipulating the codons encoding residues in the core peptide of DarA, researchers have generated numerous derivatives. uni-giessen.de This has allowed for structure-activity relationship studies to understand how modifications at specific positions influence antibacterial activity. acs.orgresearchgate.net

For instance, mutasynthetic derivatization has yielded this compound B, which showed slightly improved activity against Acinetobacter baumannii isolates compared to this compound A and exhibited different pharmacokinetic properties. asm.org Other natural members like this compound F have also been generated and isolated using this method, demonstrating anti-Gram-negative activity. researchgate.net Mutasynthetic libraries have been highlighted for their potential in high-throughput screening to identify functional peptides for drug lead discovery. researchgate.netresearchgate.net

Genome Mining for Novel Daropeptides and Biosynthetic Pathways

Genome mining has become a crucial strategy for the discovery of novel natural products, including RiPPs like darobactins. nih.govrsc.orguni-giessen.denih.gov This approach involves searching genomic databases for biosynthetic gene clusters (BGCs) that show similarity to known BGCs of interest. nih.govnih.gov The rationale is that the characteristic structural features of RiPP families are determined by specific post-translational modification (PTM) enzymes and precursor peptides, whose genes can serve as hallmarks for identification. nih.gov

Genome mining efforts using the PTM enzyme DarE as a query have led to the discovery of many other naturally occurring this compound members, now referred to as the this compound-like peptide or daropeptide family. explorationpub.comnih.govrsc.org This family is characterized by unique three-residue cyclophanes, often with ether cross-linkages. explorationpub.com

Genome mining has revealed the widespread occurrence of this compound BGCs among γ-proteobacteria, including genera such as Photorhabdus, Vibrio, Yersinia, and Pseudoalteromonas. nih.govnih.gov While the core BGC organization is generally conserved, some BGCs, particularly from marine bacteria like Pseudoalteromonas, contain additional genes. rsc.orgnih.gov These extended BGCs can lead to the production of unique this compound A derivatives, such as bromothis compound A, dehydrothis compound A, and dehydrobromothis compound A, which have shown improved activity against Gram-negative pathogens. rsc.orgnih.gov The identification of a flavin-dependent halogenase, DarH, in marine this compound BGCs is an example of how genome mining can reveal novel biosynthetic enzymes responsible for structural variations. rsc.orgnih.gov

Genome mining analysis has also demonstrated the diversity of this compound-like BGCs, with some subclades potentially encoding monocyclic products containing only an ether linkage. researchgate.netnih.gov These findings support the proposed naming of this growing family of ether-containing RiPPs produced by DarE enzymes as "daropeptides". researchgate.netnih.gov Further exploration of these emerging RiPP classes and their biosynthetic capabilities through genome mining holds significant promise for the discovery and development of new bioactive macrocyclic peptides. explorationpub.com Genome mining also provides access to metabolites that may be poorly expressed under laboratory conditions, facilitating subsequent heterologous expression and production. nih.gov

Chemical Synthesis and Analog Development

Total Synthesis Methodologies for Darobactin

The total synthesis of this compound A has been a key area of research to provide sufficient quantities for biological studies and to enable the creation of derivatives chemrxiv.orgresearchgate.netnsf.gov. A convergent total synthesis of this compound A has been achieved with a longest linear sequence of 16 steps, starting from D-Garner's aldehyde and L-serine. chemrxiv.orgresearchgate.netnsf.gov This approach involved the development of scalable routes to access the necessary non-canonical amino acids. chemrxiv.orgresearchgate.netnsf.gov The construction of the bismacrocycle, a hallmark of this compound's structure, was accomplished through sequential, halogen-selective Larock indole (B1671886) syntheses. chemrxiv.orgresearchgate.netnsf.gov The precise order of these cyclization steps was found to be critical for establishing the correct atropisomer of the natural product. chemrxiv.orgresearchgate.netnsf.gov

Another modular total synthesis of this compound A has also been reported, utilizing commercially available amino acids and arenes as starting materials. chemistryviews.org This synthesis employed decarboxylative alkynylations to prepare unnatural amino acids, which were then coupled with arene-based intermediates. chemistryviews.org A crucial step involved a Larock cyclization to form the five-membered rings of the central indole unit, achieving the desired product atroposelectively. chemistryviews.org This synthetic strategy was designed with future medicinal chemistry efforts in mind, allowing for late-stage appendage of key molecular portions. chemistryviews.orgresearchgate.net

Strategies for Non-Canonical Amino Acid Incorporation

The synthesis of this compound and its analogs often necessitates the incorporation of non-canonical amino acids, which are not among the 20 standard proteinogenic amino acids. In the reported total synthesis of this compound A, scalable routes were specifically developed for three such non-canonical amino acids to facilitate the synthesis. chemrxiv.orgresearchgate.netnsf.gov These specialized amino acid building blocks were prepared in enantiopure form using techniques like C-H activation and decarboxylative cross-coupling tactics. researchgate.net

Macrocyclization Techniques and Stereochemical Control (e.g., Atroposelectivity)

The formation of the strained macrocyclic ring systems is a critical and challenging aspect of this compound synthesis. chemistryviews.orgresearchgate.net The closure of the bismacrocycle in one total synthesis was achieved through sequential, halogen-selective Larock indole syntheses. chemrxiv.orgresearchgate.netnsf.gov The specific order in which these cyclizations were performed was paramount for controlling the formation of the desired atropisomer of this compound A. chemrxiv.orgresearchgate.netnsf.gov To achieve the desired atropisomer, the eastern macrocycle was closed first. nsf.gov This required establishing chemoselectivity between two different ortho-halogenated acetanilides to ensure the correct sequencing of the Larock indole reactions. nsf.gov An iodide was installed on the eastern arene, hypothesizing that oxidative addition into the aryl iodide would be significantly faster and occur at a lower temperature compared to insertion into an aryl bromide, based on established palladium-catalyzed coupling chemistry. nsf.gov Another synthesis also successfully forged the strained macrocyclic ring systems in a sequential manner, utilizing two atroposelective Larock macrocyclizations. researchgate.net One of these cyclizations demonstrated exquisite regioselectivity even with the presence of an unprotected alkyne. researchgate.net

Rational Design and Synthesis of this compound Derivatives

Rational design plays a significant role in the development of this compound derivatives with improved properties. By altering the core sequences of the this compound precursor peptide (encoded by darA), researchers have been able to generate a range of "non-natural" this compound derivatives in addition to previously hypothetical natural variants. rsc.orgacs.org This has been achieved through the design and heterologous expression of synthetically engineered this compound biosynthetic gene clusters in Escherichia coli. rsc.orgacs.org This platform allows for the production of novel, active derivatives in good yields. acs.org

For example, rational design of darA variants has resulted in the production of 13 new non-natural this compound derivatives and 4 previously hypothetical natural darobactins. rsc.orgacs.org These derivatives included variations in amino acids at positions such as 2, 4, 5, and 6. uzh.ch

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure impact its antibacterial activity. Investigations into this compound analogs have shown that variations at specific positions within the peptide can lead to altered activity profiles. acs.org For instance, variations at position 2 have unequivocally resulted in active derivatives, contrasting with the activity profile of native this compound DE. acs.org Analogs such as D58, D60, D61, D64, and D69 retained high activity against Acinetobacter baumannii, while exhibiting slightly different activity profiles against Klebsiella pneumoniae, Pseudomonas aeruginosa, and E. coli. acs.org

Analysis of derivative-containing extracts and pure compounds has provided valuable activity data. acs.org The activity data of pure compounds generally aligns well with the Minimum Inhibitory Concentration (MIC) data obtained from extracts. acs.org Novel darobactins have demonstrated promising antibacterial activity against a panel of clinically relevant pathogens. acs.org

Bacterial Resistance Mechanisms and Mitigation Strategies

Molecular Basis of Resistance to Darobactin

Resistance to this compound primarily involves alterations to its molecular target, the β-barrel assembly machinery A (BamA) protein. BamA is an essential component of the BAM complex responsible for folding and inserting outer membrane proteins in Gram-negative bacteria. This compound specifically binds to the lateral gate of BamA, disrupting its function and leading to bacterial cell death. nih.govlib4ri.chnih.govnih.govhelmholtz-hzi.deasm.orgnih.govacs.orgacs.org

Identification of BamA Mutations Conferring Resistance

Studies have identified mutations within the bamA gene that confer resistance to this compound. These mutations are frequently located in the region of BamA that forms the lateral gate, the binding site for this compound. nih.govasm.orgdzif.dersc.orgunibas.ch By altering the structure of the lateral gate, these mutations can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. lib4ri.ch

Evolutionary Trajectories of this compound Resistance in Laboratory Models

Laboratory studies investigating the evolution of this compound resistance have shown that resistance can emerge through mutations in bamA. nih.govasm.org While these mutations can confer resistance, they have also been observed to come at a cost to bacterial fitness and virulence in some cases. lib4ri.ch This suggests that while resistance is possible, it may impose a biological burden on the resistant bacteria, potentially limiting their spread in natural settings.

Strategies for Designing Resistance-Evading this compound Analogs

Given the potential for resistance development, research is focused on designing this compound analogs that can evade resistance mechanisms. Strategies include modifying the this compound molecule to improve its binding to BamA or to overcome the effects of resistance-conferring mutations. dzif.dersc.orgnature.comresearchgate.net Structure-guided biosynthetic engineering and chemical synthesis have been employed to create novel this compound derivatives with enhanced activity against resistant strains and improved pharmacokinetic properties. nih.govacs.orgacs.orgdzif.deacs.orgnih.gov For example, studies have explored modifications at different positions of the this compound heptapeptide (B1575542) to generate derivatives with improved antibacterial activity. dzif.deacs.org

Intrinsic Resistance Mechanisms and Self-Resistance in Producer Organisms

Some bacteria exhibit intrinsic resistance to certain antibiotics due to inherent biological characteristics, such as the presence of an outer membrane in Gram-negative bacteria that limits the penetration of many compounds. nih.govhelmholtz-hzi.denih.govacs.org

Producer organisms, which naturally synthesize antibiotics like this compound, often possess self-resistance mechanisms to protect themselves from their own antimicrobial products. frontiersin.org In the case of this compound, studies on hypothetical producer strains have identified a proteolytic detoxification mechanism as a potential strategy for self-resistance. nih.govrsc.org This involves enzymes that can break down or inactivate the this compound molecule, preventing it from harming the producer bacterium.

Data Table: Selected this compound Derivatives and Activity

DerivativeModificationsActivity Against (Example)Reference
This compound ANatural compoundE. coli, K. pneumoniae, P. aeruginosa, A. baumannii nih.govnih.govasm.orgnih.gov
This compound 9 (D9)Non-natural, altered core sequenceMore potent than this compound A, improved activity against P. aeruginosa and A. baumannii nih.govrsc.orgacs.org
This compound 22 (D22)Biosynthetic modificationUp to 128-fold more potent than native counterparts, highly active against critical pathogens, including MDR clinical isolates acs.orgdzif.deacs.orgnih.govhelmholtz-hips.de
This compound 69 (D69)Biosynthetic modificationHigh activity against A. baumannii, comparable activity to D22 dzif.deacs.org

Advanced Research Methodologies and Techniques in Darobactin Studies

Structural Biology Techniques for Target-Ligand Complex Elucidation

Structural biology techniques provide high-resolution insights into the three-dimensional arrangement of atoms within biological molecules and their complexes. For Darobactin, these techniques have been instrumental in visualizing its binding site on BamA and understanding the molecular basis of its inhibitory activity.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been successfully employed to determine the structure of the intact BAM complex bound to this compound. This technique allows for the visualization of large protein complexes in a near-native state, often embedded in a thin layer of vitreous ice. The cryo-EM structure of the E. coli BAM complex with bound this compound was resolved to a resolution of 3.0 Å, providing a detailed view of how this compound interacts with the entire BAM complex, which consists of BamA-BamE. lib4ri.chrcsb.org This structural data confirmed that this compound binds to BamA within the BAM complex. lib4ri.chrcsb.org Cryo-EM studies have shown that this compound binds to the lateral gate of BamA, which is located between β-strands β1 and β16. nih.gov The position and conformation of this compound observed in cryo-EM structures are consistent with those found through other methods like X-ray crystallography. lib4ri.ch

X-ray Crystallography

X-ray crystallography provides high-resolution atomic structures of crystallized molecules. This technique has been used to complement cryo-EM studies by offering even finer details of the this compound-BamA interaction. The crystal structure of the BamA β-barrel domain (BamA-β) in detergent micelles with bound this compound A was determined at 2.3 Å resolution. lib4ri.chrcsb.org Another study resolved the crystal structure of this compound B bound to E. coli BamA at 2.4 Å resolution, revealing that this compound B binds to the same site as this compound A. asm.orgresearchgate.net These crystal structures have been vital in identifying the specific amino acid residues on BamA that interact with this compound and the nature of these interactions, which are largely mediated by backbone contacts. lib4ri.chrcsb.orgasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. It has been applied to investigate the conformation of this compound and its interaction with BamA in solution. NMR studies have shown that the bicyclic structure of this compound pre-organizes it into a rigid β-strand conformation, mimicking the β-signal sequences of native BamA substrates. lib4ri.chnature.comnih.gov Solution NMR spectroscopy on the BamA β-barrel has indicated that this compound stabilizes BamA in a single conformation, in contrast to the two-state oscillation observed in the absence of this compound. nature.com Comparisons of 2D [15N,1H]-TROSY NMR spectra of BamA with and without this compound have confirmed that this compound effectively seals the gate-open state of BamA. lib4ri.ch Furthermore, NMR experiments have confirmed that this compound A and this compound B bind to BamA in an identical fashion, inducing the same structural rearrangements in BamA. asm.orgresearchgate.net

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions. These methods offer insights into the strength and stability of the this compound-BamA complex and the influence of factors like lipids.

Native Mass Spectrometry

Native mass spectrometry is used to analyze the mass and composition of intact protein complexes and their ligands under near-native conditions. This technique has been employed to validate the interactions between this compound, the BAM complex, and associated lipids. Native mass spectrometry experiments have shown that this compound binding to the BAM complex can replace a lipid molecule from the lateral gate of BamA. lib4ri.chrcsb.orgnih.gov This technique has also been used to validate the interplay of lipid and this compound interactions on the intact BAM complex, showing that certain lipids, such as cardiolipin (B10847521) (CL), can enhance the interaction of BamA with this compound. lib4ri.ch

Molecular Dynamics (MD) Simulations and Computational Modeling

Molecular dynamics simulations and computational modeling provide dynamic insights into the behavior of molecules and their interactions over time. These computational approaches complement experimental data by simulating the this compound-BamA complex in a membrane environment. MD simulations have revealed that this compound is a "ready-to-bind" molecule that fits the unique environment of the BamA lateral gate. nature.com Simulations have shown that upon binding, this compound replaces a lipid molecule from the lateral gate, utilizing the membrane environment as an extended binding pocket. lib4ri.chrcsb.orgnih.gov MD simulations have also been used to study the effect of this compound-resistance mutations on the BamA-Darobactin interaction, providing insights into how these mutations might affect the stability or dynamics of the complex. lib4ri.chresearchgate.net Explicitly solvated all-atom MD simulations of BamA-β in an E. coli outer membrane-like environment have shown that in the absence of this compound, BamA-β adopts an open-gate conformation as the dominant state, while the BamA-Darobactin complex exhibits a very stable conformation. lib4ri.ch Computational studies, including molecular docking and simulation, have also been used to identify potential binding sites for other molecules on BamA, building upon the knowledge gained from this compound studies. bio-conferences.org

Summary of Key Findings from Structural and Biophysical Studies:

TechniqueKey Findings
Cryo-EMStructure of intact BAM-Darobactin complex resolved; this compound binds to BamA lateral gate. lib4ri.chrcsb.orgnih.gov
X-ray CrystallographyHigh-resolution structures of BamA-β bound to this compound A and B; identified specific residues involved in interaction. lib4ri.chrcsb.orgasm.orgresearchgate.net
NMR SpectroscopyThis compound's pre-organized β-strand conformation; stabilization of BamA in a single conformation upon binding; confirms binding mode. lib4ri.chasm.orgresearchgate.netnature.comnih.gov
Native Mass SpectrometryValidation of this compound binding to BAM complex; showed displacement of lipids and influence of lipids on interaction. lib4ri.chrcsb.orgnature.comnih.gov
Molecular Dynamics SimulationsInsights into binding mechanism, lipid replacement, stability of the complex, and effects of mutations. lib4ri.chrcsb.orgnature.comnih.govresearchgate.netbio-conferences.org

Genetic and Proteomic Approaches for Target Validation and Pathway Analysis

Genetic and proteomic approaches have been instrumental in validating BamA as the molecular target of this compound and elucidating the downstream effects of its inhibition. Resistance selection studies, a key genetic technique, have shown that mutations conferring resistance to this compound often map to the bamA gene, directly implicating BamA as the target nih.govnih.gov. This genetic evidence is a cornerstone in confirming the specificity of this compound's action.

Proteomic analyses provide insights into the cellular response to this compound treatment. Studies have shown that this compound treatment leads to significant changes in the bacterial proteome, including a dramatic increase in the abundance of periplasmic chaperones like Spy and DegP, and a decrease in outer membrane proteins such as NanC, LamB, and OmpF nih.gov. These changes are consistent with a disruption in outer membrane protein folding and insertion, a known function of the BamA complex. Ligand protection thermal proteome analysis has also been explored to probe this compound binding, although initial studies did not definitively point to a specific protected protein, highlighting the complexity of the interaction or the need for refined proteomic techniques nih.gov.

Beyond target validation, genetic engineering approaches have been utilized to generate this compound analogs with potentially improved activity and pharmacokinetic properties. By introducing point mutations in the this compound biosynthetic gene cluster (BGC), researchers have successfully produced novel this compound derivatives in heterologous expression systems, such as Escherichia coli acs.orgnih.gov. Analysis of these engineered strains and their produced compounds, often coupled with mass spectrometry, allows for the assessment of how genetic modifications influence production yield and antibacterial potency acs.orgnih.gov. This genetic manipulation, combined with bioactivity testing, contributes to understanding structure-activity relationships and optimizing the this compound scaffold for therapeutic development asm.orgnih.gov.

Bioinformatic Tools for Genome Mining and BGC Identification

Bioinformatic tools have played a crucial role in the discovery and characterization of this compound and its related compounds through genome mining. This compound was originally identified from the bacterium Photorhabdus khanii nih.govhelmholtz-hips.de. Genome sequencing of this bacterium, followed by bioinformatic analysis, was essential in identifying the this compound biosynthetic gene cluster (BGC) nih.gov.

Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) are widely used for the automated detection and annotation of BGCs within genomic data frontiersin.orgnih.gov. These tools utilize algorithms based on known natural product biosynthetic machinery, including hidden Markov models (HMMs), to identify potential gene clusters nih.gov. While initial broad searches might not always pinpoint novel BGCs directly, more targeted approaches, such as searching for conserved sequences like the this compound core peptide sequence (WNWSKSF) using tools like BLAST, can be effective in identifying the relevant BGC across different bacterial genomes nih.gov.

The this compound BGC is relatively small, typically consisting of genes encoding the precursor peptide (DarA), transport-related proteins (DarB, -C, and -D), and a radical S-adenosylmethionine (SAM) enzyme (DarE) responsible for the unique post-translational modifications that form this compound's characteristic bicyclic structure nih.govasm.org. Bioinformatic analysis of this BGC has revealed its presence in various Photorhabdus species and orthologs in other Gammaproteobacteria genera, including Vibrio, Pseudoalteromonas, and Yersinia nih.govasm.org.

Genome mining, facilitated by these bioinformatic tools, allows for the identification of putative this compound analogs by searching for homologous BGCs or precursor peptides with variations in their core sequences asm.orgnih.gov. This in silico identification guides subsequent efforts in heterologous expression and characterization of these analogs asm.orgnih.gov. Databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) complement genome mining by providing a repository of known BGCs, enabling comparison and prioritization of novel clusters frontiersin.orgnih.govmdpi.com.

The application of phylogenetic genome mining has also been used to explore the chemical space of BamA-targeting cyclophane RiPPs, including Darobactins and related compounds like dynobactins and xenorceptides. biorxiv.orgbiorxiv.org. By analyzing the evolutionary relationships of genes encoding key biosynthetic enzymes, researchers can identify potentially novel BGCs that may produce compounds with similar mechanisms of action but distinct structures and activities biorxiv.org.

Investigation in Preclinical Biological Models for Mechanistic Insights (Non-Human)

Preclinical investigations in non-human biological models have been crucial for evaluating the efficacy and gaining mechanistic insights into this compound's activity in vivo. These studies provide essential proof-of-concept data before potential human trials.

Murine models have been widely used to assess this compound's effectiveness against various Gram-negative bacterial infections. Studies have demonstrated the activity of natural this compound A and engineered derivatives like this compound D22 in murine models of Pseudomonas aeruginosa thigh infection, Escherichia coli peritonitis/sepsis, and urinary tract infection (UTI) nih.govacs.orgdrugdiscoverynews.comacs.org. These models mimic relevant human infections and allow researchers to evaluate the compound's ability to reduce bacterial load and improve survival rates. For instance, this compound B has shown efficacy in a mouse pneumonia model, reducing bacterial load of Pseudomonas aeruginosa and Klebsiella pneumoniae biorxiv.org. This compound A has also shown good exposure in mouse models, with blood levels maintained above the minimum inhibitory concentration (MIC) for a period after administration nih.gov.

Zebrafish embryo infection models have also proven valuable, particularly for studying infections caused by pathogens like Acinetobacter baumannii, for which mouse models can be challenging nih.govdrugdiscoverynews.com. Studies in zebrafish embryos infected with A. baumannii have shown that this compound derivatives like D22 and D69 can effectively clear the infection, highlighting the versatility of Darobactins against a range of critical pathogens nih.govdrugdiscoverynews.com.

These preclinical models not only demonstrate efficacy but also contribute to understanding the in vivo mechanism of action. By observing the compound's effects on bacterial growth, dissemination, and host response within a living system, researchers can corroborate findings from in vitro studies and identify potential factors influencing efficacy, such as pharmacokinetic properties asm.orgdzif.de. The use of diverse animal models infected with various Gram-negative pathogens, including drug-resistant isolates, underscores the potential of Darobactins as a broad-spectrum treatment for challenging infections nih.govdrugdiscoverynews.com.

Challenges and Future Research Directions

Optimizing Production Yields and Scalability for Academic Research

The native production of darobactin A from Photorhabdus khanii HGB1456 is limited under laboratory conditions due to it being encoded by a typically silent operon. wikipedia.orgnih.govrsc.orgacs.org This low yield poses a challenge for detailed investigation and further development. helmholtz-hzi.de To address this, researchers have focused on establishing efficient and versatile microbial production platforms through heterologous expression of the this compound biosynthetic gene cluster (BGC). rsc.orgacs.orgnih.gov

Significant progress has been made by designing and heterologously expressing a synthetically engineered this compound BGC in Escherichia coli. rsc.orgacs.orgnih.gov This approach has led to improved this compound A production titers, with reports of achieving an average of 13.4 mg L⁻¹ in 3 days, representing a significant increase compared to the original production levels. rsc.orgacs.org Identifying the minimal BGC, requiring only the darA and darE genes for heterologous production, has also contributed to optimizing the process. rsc.orgnih.govacs.org These advancements in heterologous expression are crucial for providing sufficient compound supply for further research and for facilitating the production of novel this compound derivatives. nih.gov While total synthesis routes for this compound A have been developed, they can involve multiple steps, relatively low yields, and the use of toxic chemicals, making heterologous expression a more promising avenue for scalable production in academic research. chemrxiv.orgresearchgate.net

Further Elucidation of Biosynthetic Enzyme Mechanisms (e.g., DarE Flexibility)

Understanding the intricate mechanisms of the enzymes involved in this compound biosynthesis is a key area of research. The radical S-adenosylmethionine (rSAM) enzyme DarE plays a crucial role in catalyzing the formation of the unusual biscyclophane moiety through ether and C-C crosslinks in this compound A. rsc.orgexplorationpub.comresearchgate.netacs.org This process is unprecedented in biochemistry and highlights nature's capacity for generating molecular diversity in ribosomal peptides through post-translational modifications. explorationpub.comresearchgate.net

Research has shown that DarE is an oxygen-dependent radical SAM enzyme, a significant finding as rSAM enzymes are generally considered to function in anaerobic environments. acs.org In vitro enzyme assays have demonstrated that DarE forms both the ether and C-C crosslinks in a process that requires O₂. acs.org Isotope labeling experiments confirmed that the oxygen in the ether crosslink originates from O₂. acs.org

Further studies have explored the enzymatic tolerance of DarE using variants of the precursor peptide DarA. researchgate.net These efforts revealed that DarE can independently install the ether and C-C crosslinks at different locations on DarA, resulting in the production of numerous this compound variants. researchgate.net Decrypting the mechanism for ether crosslink formation and the control of chemo-selectivity underlying DarE's multifunctionality is critical for understanding its enzymology and paving the way for its biosynthetic application in accessing a diverse range of peptide cyclophanes. explorationpub.comresearchgate.net

Comprehensive Exploration of this compound-Like Peptides and their Biosynthetic Potential

Genome mining studies have revealed that this compound A belongs to a larger class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as this compound-like peptides or daropeptides. explorationpub.comresearchgate.netchinesechemsoc.org These compounds are characterized by unique three-residue cyclophanes with ether cross-linkages and are widespread in nature. explorationpub.comresearchgate.net

Further exploration of this emerging RiPP class and its biosynthetic capacity holds significant promise for the discovery and development of new bioactive macrocyclic peptides. explorationpub.comresearchgate.net In silico identification of putative this compound analogs in various γ-proteobacteria, including Photorhabdus, Yersinia, and Vibrio species, has expanded the known diversity of this compound-like structures. asm.orgresearchgate.netresearchgate.net These analogs often share high structural similarities in their biscyclophane scaffold and generally exhibit similar antibacterial activities and modes of action to this compound A. researchgate.net Investigating the hidden structure-function relationships and biosynthetic potential of these RiPP-derived cyclophanes could offer new impetus in the development of bioactive peptides. explorationpub.com

Rational Design of this compound Analogs with Enhanced Biological Profiles

Rational design and biosynthetic engineering of this compound have been actively pursued to generate analogs with improved antibacterial activity and pharmacokinetic properties. helmholtz-hips.dersc.orgacs.orgnih.govresearchgate.net By designing variants of the darA gene, which encodes the precursor peptide, researchers have successfully produced new "non-natural" this compound derivatives and confirmed the existence of previously hypothetical natural darobactins. rsc.orgacs.org

Some of these engineered analogs have shown significantly enhanced activity against Gram-negative pathogens compared to native this compound A. rsc.orgacs.orgnih.govresearchgate.net For instance, this compound 9 demonstrated improved activity, particularly against Pseudomonas aeruginosa and Acinetobacter baumannii, and also displayed superior activity against multidrug-resistant (MDR) clinical isolates of E. coli and Klebsiella pneumoniae. rsc.orgacs.org Another promising analog, this compound B (also referred to as D22 or this compound B9 in some studies), has shown more potent activity than this compound A against certain clinically important strains, including Acinetobacter baumannii isolates. helmholtz-hips.deresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net D22 has demonstrated significant in vivo activity against key critical Gram-negative human pathogens in murine infection models. acs.orgresearchgate.net

Structural analysis of this compound-BamA interaction sites and the design of novel analogs potentially interacting with BamA are guided by cryo-EM and crystallization techniques. helmholtz-hips.denih.gov Modifications at specific positions of the core peptide have been investigated for their impact on bioactivity, revealing that variations at certain positions can lead to active derivatives with slightly different activity profiles against various pathogens. acs.orgnih.gov The feasibility of these modifications is a prerequisite for understanding how analogs of this novel compound class interact with its unique target, BamA. nih.gov

Promising analogs like D22 and D69 have undergone in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, showing favorable characteristics such as good plasma stability and relatively low plasma protein binding. acs.orgnih.govresearchgate.net These studies indicate that modifications can positively impact the pharmacokinetic properties of this compound analogs. helmholtz-hips.denih.gov

Addressing Gram-Negative Permeability Barriers in Antibiotic Development from a Research Perspective

A major challenge in developing antibiotics against Gram-negative bacteria is their highly restrictive outer membrane, which acts as a permeability barrier limiting the entry of many compounds. nih.govhelmholtz-hzi.deresearchgate.netnih.gov This barrier is a primary reason why the development of new antibiotics effective against Gram-negative pathogens has been particularly difficult. nih.govresearchgate.netnih.gov

This compound's mechanism of action, targeting the outer membrane protein BamA, offers a way to bypass this barrier by interacting with an essential component located on the bacterial surface. wikipedia.orgnih.govhelmholtz-hzi.dehelmholtz-hips.delib4ri.ch BamA is crucial for inserting and folding beta-barrel proteins, such as porins, into the outer membrane. wikipedia.orglib4ri.chnih.gov By inhibiting BamA, this compound disrupts the proper formation of the outer membrane, leading to cell death. wikipedia.org

From a research perspective, this compound's ability to target BamA highlights the potential of focusing on surface-exposed essential proteins to overcome the permeability challenges posed by the Gram-negative outer membrane. lib4ri.chnih.gov Understanding the precise interaction between this compound and BamA at the atomic level, including how this compound mimics a β-strand to bind to the lateral gate of BamA, provides valuable insights for the rational design of new antibiotics. lib4ri.ch This interaction, largely mediated by backbone contacts, is suggested to be robust against potential resistance mutations. lib4ri.ch Future research can leverage this understanding to design compounds that can effectively cross or circumvent the outer membrane to reach their targets, either by mimicking this compound's approach or by exploring alternative strategies that exploit vulnerabilities in the Gram-negative cell envelope.

Investigating Potential Off-Target Interactions at a Molecular Level

While this compound has shown selectivity for Gram-negative bacteria by targeting BamA and has demonstrated low cytotoxicity against human cell lines in some studies, a thorough investigation of potential off-target interactions at a molecular level remains important for drug development. nih.govhelmholtz-hzi.dehelmholtz-hips.deacs.orgnih.govresearchgate.net

Studies on promising this compound analogs, such as D22, have included preliminary assessments of off-target activity. acs.org For example, at a concentration of 10 μM, D22 showed minimal effect on most tested off-targets, with a notable exception being monoamine oxidase A (MAO-A), where some inhibition of control binding was observed. acs.org However, follow-up assays at a higher concentration (100 μM) revealed only moderate inhibition of both MAO-A and MAO-B. acs.org Considering the potent antibacterial activity of D22, these moderate off-target effects at significantly higher concentrations are considered less concerning from a research standpoint. acs.org

Further detailed molecular-level investigations are necessary to comprehensively map any potential interactions with human proteins or pathways that could lead to adverse effects. This includes in-depth binding studies, enzyme activity assays, and cellular assays to assess a wide range of potential off-targets. Understanding these interactions at a molecular level is crucial for optimizing the safety profile of this compound and its analogs during the research and development process.

Q & A

Q. What are the key enzymatic steps in Darobactin biosynthesis, and how are they experimentally validated?

this compound biosynthesis involves the radical SAM enzyme DarE, which catalyzes ether and C–C crosslink formation on the precursor peptide DarA. Experimental validation includes:

  • Gene deletion studies : Deleting darE abolishes this compound production, confirming its essential role .
  • In vitro assays : Recombinant DarE modifies DarA in oxygen-dependent reactions, with isotopic labeling (e.g., ¹⁸O₂) confirming O₂ as the oxygen source for ether crosslinks .
  • Proteolytic maturation : Enzymatic processing of DarE-modified peptides into mature this compound A validates post-translational steps .

Q. How does this compound selectively inhibit BamA in Gram-negative bacteria?

this compound binds the β-barrel assembly machinery (BAM) complex, specifically targeting BamA’s extracellular domain. Methodological insights include:

  • Lipid nanodisc assays : BAM embedded in nanodiscs demonstrates dose-dependent inhibition of OmpT folding by this compound, with an IC₅₀ of 1.6 µM .
  • Structural studies : Computational docking and mutagenesis reveal this compound’s fused bicyclic structure interacts with BamA’s lateral gate, disrupting outer membrane protein folding .

Advanced Research Questions

Q. What computational and experimental strategies elucidate the radical SAM-mediated crosslinking mechanism in this compound?

  • Quantum mechanical (QM) modeling : Predicts radical stability and transition states for ether vs. C–C bond formation. For example, aromatic Cβ radical longevity correlates with ether crosslink preference .
  • Isotopic labeling : ¹⁸O₂ incorporation into ether crosslinks confirms O₂ dependence, ruling out water as an oxygen source .
  • Substrate engineering : 51 DarA variants reveal DarE’s tolerance for non-canonical residues, enabling macrocycle diversification .

Q. How can rational design of precursor peptides expand this compound’s structural diversity and efficacy?

  • Heterologous expression : Engineered darABCDE clusters in E. coli yield 13 non-natural derivatives (e.g., this compound 9), which show enhanced activity against Pseudomonas aeruginosa and Acinetobacter baumannii .
  • Sequence modifications : Trp-to-Tyr substitutions (e.g., this compound W3Y) or diether macrocycles (e.g., this compound K5F) are guided by QM predictions of radical stability .

Q. How can conflicting findings regarding DarF protease activity in this compound degradation be resolved methodologically?

  • Co-expression experiments : Co-expressing darF with darABCDE in E. coli abolishes this compound production, suggesting DarF acts as a feedback-regulated protease .
  • In vitro degradation assays : Incubating purified DarF with this compound confirms proteolytic activity, supporting its role in self-detoxification .
  • Genomic context analysis : darF absence in some BGCs implies strain-specific regulatory mechanisms, necessitating comparative transcriptomics .

Data Contradiction and Validation

Q. What methodologies address discrepancies in this compound’s biosynthetic pathway annotations?

  • Comparative genomics : Identify conserved darE motifs across BGCs from marine bacteria, revealing accessory genes (e.g., darH for halogenation) .
  • Spectral networking : Detects unanticipated derivatives (e.g., bromothis compound A) in strains with darH, resolving gaps in pathway predictions .

Q. How do researchers validate this compound’s efficacy against multidrug-resistant (MDR) pathogens in vivo?

  • Mouse infection models : this compound A reduces systemic E. coli loads by 99% at 10 mg/kg, while dynobactin A (a this compound analog) shows improved solubility and efficacy .
  • MIC assays : this compound 9 exhibits MICs of 0.125 µg/mL against MDR P. aeruginosa, validated via standardized CLSI protocols .

Methodological Resources

Q. What tools are critical for analyzing this compound’s biosynthetic gene clusters (BGCs)?

  • SPECO workflow : Identifies rSAM-associated RiPP BGCs by co-occurrence of small ORFs and radical SAM enzymes .
  • HHpred/HMMER : Predicts enzyme functions (e.g., DarF as a zinc-dependent protease) through structural homology .

Q. How can researchers optimize heterologous this compound production?

  • Promoter engineering : Constitutive nptII promoters in E. coli increase titers to 13.4 mg/L, while inducible systems avoid premature protease activation .
  • Fermentation scaling : pH-stat bioreactors enhance yields by stabilizing oxygen-sensitive radical SAM reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.